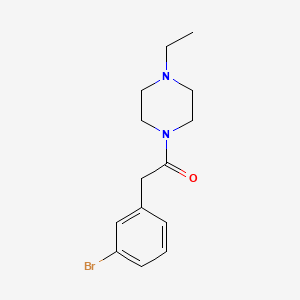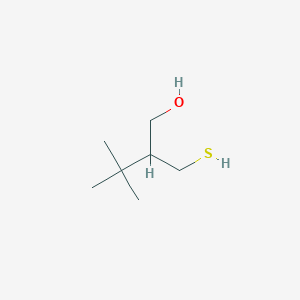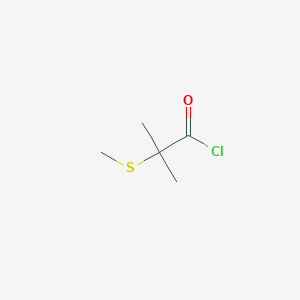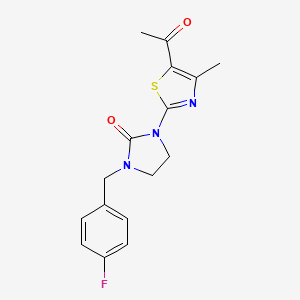
1-(4-Hydroxyphenyl)aminocyclobutanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(4-Hydroxyphenyl)aminocyclobutanecarbonitrile is an organic compound that features a cyclobutane ring substituted with a hydroxyphenylamino group and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxyphenyl)aminocyclobutanecarbonitrile typically involves the reaction of 4-hydroxyaniline with cyclobutanecarbonitrile under specific conditions. One common method includes the use of a base such as sodium hydroxide in an organic solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions: 1-(4-Hydroxyphenyl)aminocyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Halogenated derivatives.
科学的研究の応用
1-(4-Hydroxyphenyl)aminocyclobutanecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of 1-(4-Hydroxyphenyl)aminocyclobutanecarbonitrile involves its interaction with specific molecular targets. The hydroxyphenylamino group can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The carbonitrile group can act as an electrophilic center, participating in various biochemical reactions. These interactions can modulate cellular pathways, leading to the observed biological effects.
類似化合物との比較
1-((4-Hydroxyphenyl)amino)propanoic acid: Shares the hydroxyphenylamino group but has a different carbon backbone.
2-Amino-4H-pyran-3-carbonitrile derivatives: Similar in having a carbonitrile group but differ in the ring structure and additional functional groups.
Uniqueness: 1-(4-Hydroxyphenyl)aminocyclobutanecarbonitrile is unique due to its cyclobutane ring, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials and drugs.
特性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
1-(4-hydroxyanilino)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H12N2O/c12-8-11(6-1-7-11)13-9-2-4-10(14)5-3-9/h2-5,13-14H,1,6-7H2 |
InChIキー |
JVTFTORDFMLSPJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C#N)NC2=CC=C(C=C2)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(4-Chloro-phenyl)-[2-(5-nitro-indazol-2-yl)-pyrimidin-4-yl]-amine](/img/structure/B8415304.png)



![Cyclopropyl-(5-methyl-[1,3,4]oxadiazol-2-ylmethyl)-amine](/img/structure/B8415332.png)


![6-[2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-6-yl]pyridine-2-carboxylic acid](/img/structure/B8415340.png)
![4-[2-(Dimethylamino)ethoxy]phenyl isothiocyanate](/img/structure/B8415356.png)
